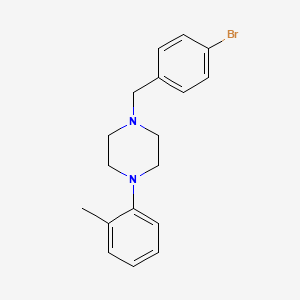![molecular formula C16H18N2O2S B5729847 N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, also known as IBTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IBTP belongs to the class of compounds known as thiophene carboxamides, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In neuroscience, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders. In drug discovery, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been used as a scaffold for the development of new compounds with improved biological activity.
Mecanismo De Acción
The exact mechanism of action of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neuroscience, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In the nervous system, N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has been shown to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability. N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. It has a wide range of potential applications in scientific research, including cancer research, neuroscience, and drug discovery. However, there are also limitations to its use. N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide. One area of research is the development of new compounds based on the N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide scaffold with improved biological activity and selectivity. Another area of research is the characterization of the mechanism of action of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, which could lead to the development of new drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to determine the toxicity and potential side effects of N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide, which will be important for its future use in scientific research.
Métodos De Síntesis
N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylthiophene with isobutyryl chloride to form 2-methylthiophene-3-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl to obtain N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide. The purity of the compound can be further improved by recrystallization.
Propiedades
IUPAC Name |
N-[2-methyl-4-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(2)15(19)17-12-6-7-13(11(3)9-12)18-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLJIAHTRKMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(2-methylpropanoyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)